molecular formula C15H24N4S B1682323 Thioperamide CAS No. 106243-16-7

Thioperamide

Cat. No. B1682323
M. Wt: 292.4 g/mol
InChI Key: QKDDJDBFONZGBW-UHFFFAOYSA-N
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Description

Thioperamide is a potent HRH 4 antagonist and selective HRH 3 antagonist capable of crossing the blood–brain barrier . It was used by Jean-Charles Schwartz in his early experiments regarding the H 3 receptor . Thioperamide was found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine . The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .


Molecular Structure Analysis

Thioperamide’s molecular formula is C15H24N4S . Its structure has been studied with the molecular mechanics approach, integrated by X-ray crystallography on an analogue . The minimum-energy conformations of thioperamide calculated by molecular mechanics are reliable and they can be used for structural comparisons with other H3-receptor antagonists .


Chemical Reactions Analysis

Thioperamide was found to be an antagonist of histamine autoreceptors, which negatively regulate the release of histamine . The drug enhances the activity of histaminergic neurons by blocking autoreceptors, leading to greater release of histamine .


Physical And Chemical Properties Analysis

Thioperamide’s molecular formula is C15H24N4S . Its molecular weight is 292.4 g/mol .

Scientific Research Applications

Effects on Emotional Memory and Behavior

Thioperamide, an H3 histaminergic receptor antagonist, has been studied for its impact on emotional memory. Research involving microinjections of thioperamide into the cerebellar vermis of mice showed that it impairs the consolidation of emotional memory, as evidenced by reduced exploration of the open arms in an elevated plus-maze upon re-exposure, without affecting locomotor activity (Costa et al., 2013).

Tracheal Effects

Thioperamide's effects on the trachea have been examined using a rat model. It was found to induce significant relaxation responses in the tracheal smooth muscle and inhibit electrical field stimulation-induced spike contraction, suggesting its potential for impacting cholinergic receptors and parasympathetic function of the trachea (Feng-Hsiang Chiu & Hsing-Won Wang, 2013).

Neuroprotective Effects

In a rat model of neonatal hypoxic-ischemic encephalopathy, thioperamide was observed to decrease brain water content and malondialdehyde levels while increasing histamine levels and superoxide dismutase activity in the hippocampus. These findings suggest that thioperamide could prevent oxidative damage and attenuate brain edema, potentially via interaction with postsynaptic H1 receptors (Jia et al., 2013).

Impact on Locomotor Activity

Thioperamide's impact on locomotor activity was investigated, revealing that it could influence horizontal and vertical activity, the number of stereotypes, and the total movement of animals. This suggests potential applications in studies related to movement and behavior (Nosál' et al., 2001).

Regulation of Intracellular Calcium in Neurons

Thioperamide has been shown to cause a concentration-dependent reduction of free calcium in mouse brain synaptosomes, hinting at a neuroprotective potential given its anticonvulsant and cognition-facilitating effects (Vohora et al., 2007).

Role in Seizure Management

The drug demonstrated significant protection against clonic seizures induced by PTZ in a dose-dependent manner in mice, indicating a potential role in managing seizures. This effect was countered by a selective H3-receptor agonist, suggesting the involvement of H3-receptors in modulating clonic seizures (Vohora et al., 2000).

Safety And Hazards

Thioperamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thioperamide has been shown to attenuate neuroinflammation and cognitive impairments in Alzheimer’s disease via inhibiting gliosis . It has also been shown to rescue circadian rhythm and memory function in experimental parkinsonism . These studies suggest that Thioperamide may have potential therapeutic applications in neurodegenerative diseases.

properties

IUPAC Name

N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDDJDBFONZGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147555
Record name Thioperamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioperamide

CAS RN

106243-16-7
Record name Thioperamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106243-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioperamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioperamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOPERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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